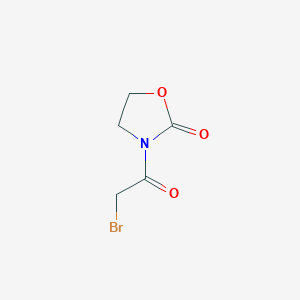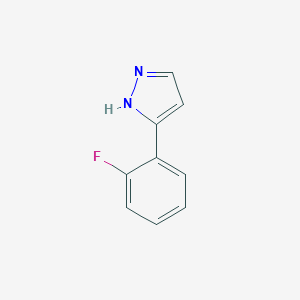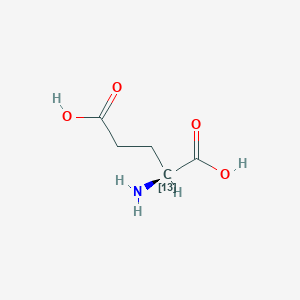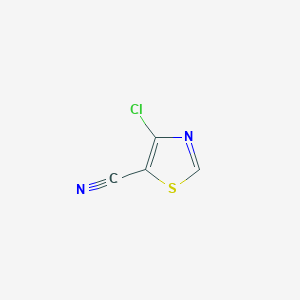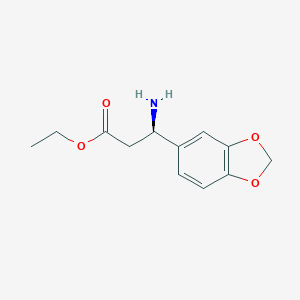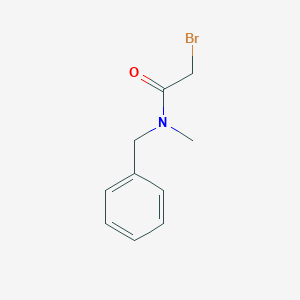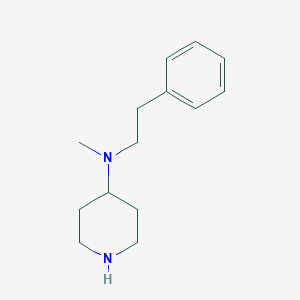
Methyl-phenethyl-piperidin-4-YL-amine
Vue d'ensemble
Description
Methyl-phenethyl-piperidin-4-YL-amine, also known as MPHP, is a synthetic stimulant drug that belongs to the cathinone family. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. MPHP is a potent stimulant that acts on the central nervous system, producing effects similar to other stimulants such as cocaine and amphetamines.
Mécanisme D'action
Methyl-phenethyl-piperidin-4-YL-amine acts as a potent dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in increased stimulation of the central nervous system, producing effects such as increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to reduced blood flow to vital organs. Long-term use of this compound can lead to a range of health problems, including cardiovascular disease, kidney damage, and liver damage.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl-phenethyl-piperidin-4-YL-amine has several advantages and limitations as a research tool. One advantage is its potency, which allows for the study of its effects at low doses. However, its high toxicity and potential for abuse make it difficult to use in animal studies. Additionally, its effects on the central nervous system can be difficult to interpret, as they are influenced by a range of factors such as dose, route of administration, and individual differences in metabolism.
Orientations Futures
There are several future directions for research on Methyl-phenethyl-piperidin-4-YL-amine. One area of interest is its potential as a treatment for ADHD and narcolepsy. Additionally, further research is needed to understand the long-term effects of this compound on the central nervous system and other organs. Finally, research is needed to develop safer and more effective treatments for stimulant addiction, including addiction to this compound.
Applications De Recherche Scientifique
Methyl-phenethyl-piperidin-4-YL-amine has been used in scientific research to study its effects on the central nervous system. It has been shown to produce effects similar to other stimulants, such as increased locomotor activity, hyperthermia, and anorexia. This compound has also been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propriétés
Numéro CAS |
142752-20-3 |
|---|---|
Formule moléculaire |
C14H22N2 |
Poids moléculaire |
218.34 g/mol |
Nom IUPAC |
N-methyl-N-(2-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C14H22N2/c1-16(14-7-10-15-11-8-14)12-9-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3 |
Clé InChI |
VMBVZOWXRDYODM-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=C1)C2CCNCC2 |
SMILES canonique |
CN(CCC1=CC=CC=C1)C2CCNCC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


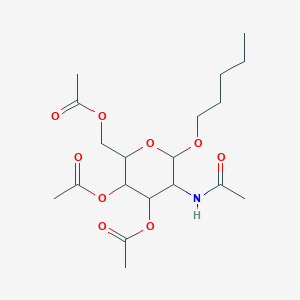
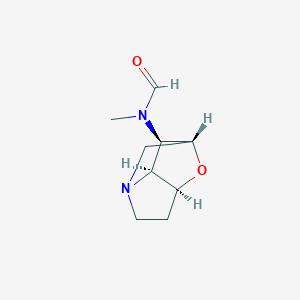
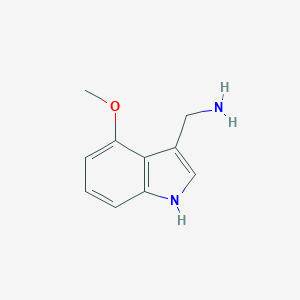
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B115203.png)
